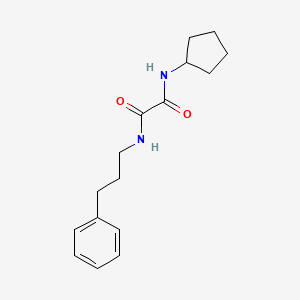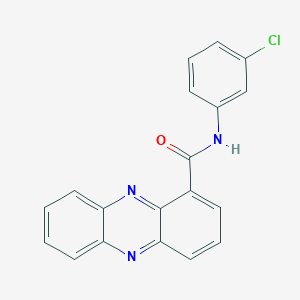![molecular formula C21H16OS B6492863 (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one CAS No. 76542-40-0](/img/structure/B6492863.png)
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as 2E-PPSP, is an organic compound with a molecular formula of C17H14O2S. It is a sulfur-containing aromatic hydrocarbon which is primarily used in scientific research due to its unique properties. 2E-PPSP is a valuable compound for its potential applications in a variety of fields, including medicinal chemistry, synthetic chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
2E-PPSP has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic dyes, which are used in a variety of industrial applications.
Wirkmechanismus
The mechanism of action of 2E-PPSP is not yet fully understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This is thought to be responsible for its ability to catalyze certain reactions and to act as a reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects
Due to its low toxicity, 2E-PPSP has not been found to have any significant biochemical or physiological effects. However, it has been found to be non-mutagenic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 2E-PPSP in laboratory experiments is its low toxicity, which makes it a safe compound to use. Additionally, it has been found to be highly efficient and selective, allowing for the synthesis of large amounts of the compound with minimal waste. The primary limitation of using 2E-PPSP in laboratory experiments is its relatively high cost, which can make it prohibitively expensive for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2E-PPSP in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to create new organic dyes or to improve existing ones. Finally, it could be used to develop new catalysts or to improve existing catalysts.
Synthesemethoden
2E-PPSP is synthesized through a process called palladium-catalyzed cross-coupling. This process involves the coupling of two molecules, an aryl halide and an aromatic sulfonate, with a palladium-based catalyst. The resulting product is 2E-PPSP. This method is advantageous due to its high efficiency and selectivity, which allows for the synthesis of large amounts of the compound with minimal waste.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVANMWRURUBSY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one | |
CAS RN |
76542-40-0 |
Source


|
| Record name | NSC43095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6492780.png)
![10-(methylsulfanyl)-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B6492790.png)

![N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6492814.png)
![N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492817.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)


![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)